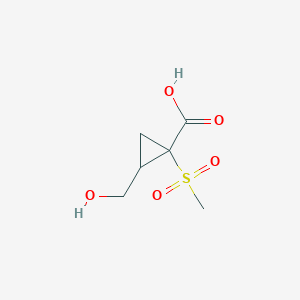![molecular formula C11H13FO4S B13061818 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is an organic compound with a unique structure that includes a fluorosulfonyl group attached to a trimethylphenyl acetic acid backbone
Preparation Methods
The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Chemical Reactions Analysis
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a precursor for various chemical transformations.
Medicine: Research has shown that derivatives of this compound may have antiviral properties, making it a candidate for the development of new antiviral drugs[][3].
Mechanism of Action
The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can be compared with other fluorosulfonyl-containing compounds, such as:
2-(Fluorosulfonyl)difluoroacetic acid: This compound has a similar fluorosulfonyl group but differs in its acetic acid backbone, leading to different reactivity and applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This ester derivative is used in similar chemical reactions but offers different solubility and reactivity profiles.
The uniqueness of this compound lies in its trimethylphenyl backbone, which provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H13FO4S |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
ZAOGSGGDOFLEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



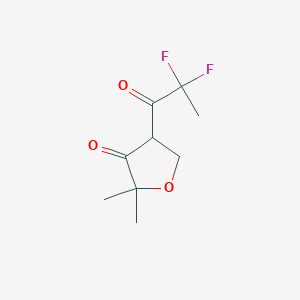
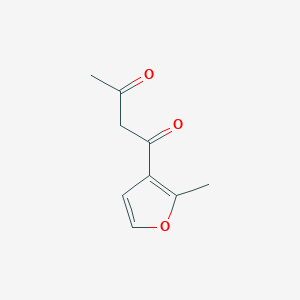
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)

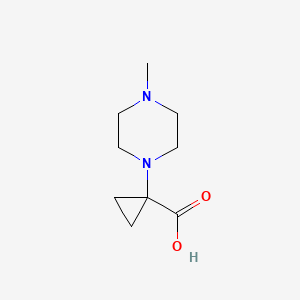
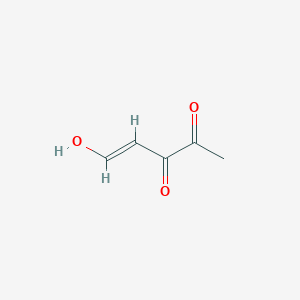
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)
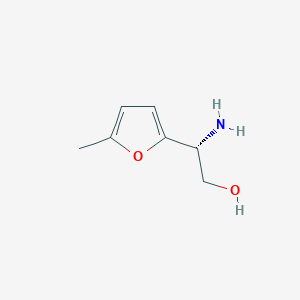
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
